2,6-Dimethyl-2',4'-difluorobiphenyl-4-carboxaldehyde
Description
Properties
IUPAC Name |
4-(2,4-difluorophenyl)-3,5-dimethylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2O/c1-9-5-11(8-18)6-10(2)15(9)13-4-3-12(16)7-14(13)17/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVQMAFXGZUNPGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C2=C(C=C(C=C2)F)F)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Biaryl Coupling Strategies
The core biphenyl structure of 2,6-Dimethyl-2',4'-difluorobiphenyl-4-carboxaldehyde is generally constructed via biaryl coupling reactions , which are well-established in synthetic chemistry for forming carbon-carbon bonds between aromatic rings.
Suzuki Coupling Reaction :
This is the most frequently employed method for synthesizing biaryl compounds. It involves the palladium-catalyzed cross-coupling of aryl halides (iodo-, bromo-, or chloroaromatics) with arylboronic acid derivatives in the presence of homogeneous or heterogeneous palladium catalysts. The reaction conditions are typically mild and allow for high selectivity and yield.
Key points:Diazonium Salt Coupling :
Another method involves diazotizing an aniline derivative to form a benzenediazonium salt, which then couples with a second aromatic compound to form the biphenyl linkage. This method is less commonly used due to the handling of diazonium salts but can be effective for specific substitution patterns.
Formylation to Introduce the Aldehyde Group
The aldehyde group at the 4-position on the biphenyl ring is introduced via:
- Formylation reactions , such as the Vilsmeier-Haack reaction or other electrophilic aromatic substitution methods, tailored to the biphenyl system.
- Alternatively, the aldehyde can be introduced by oxidation of methyl groups or by using pre-functionalized aryl aldehyde derivatives as coupling partners in the Suzuki reaction.
Representative Synthetic Route Outline
A plausible synthetic sequence for this compound based on the above methods is:
| Step | Reaction Type | Description | Conditions/Notes |
|---|---|---|---|
| 1 | Preparation of fluorinated arylboronic acid or halide | Synthesis or procurement of 2,6-dimethyl-4-formylphenylboronic acid or corresponding halide | Use of selective fluorination or commercially available fluorinated intermediates |
| 2 | Suzuki coupling | Coupling of 2,6-dimethyl-4-formylphenylboronic acid with 2,4-difluorophenyl halide | Pd catalyst, base (e.g., K2CO3), solvent (toluene, aqueous phosphoric acid), 60–110 °C, 1–24 h |
| 3 | Purification | Isolation of this compound | Extraction, filtration, recrystallization |
Experimental Conditions and Optimization
- Catalysts : Homogeneous Pd catalysts such as Pd(PPh3)4 or heterogeneous supported Pd catalysts are preferred for their activity and recyclability.
- Solvents : Mixtures of aqueous phosphoric acid and organic solvents like toluene or ethyl acetate are commonly used to facilitate reaction and product isolation.
- Temperature and Time : Optimal reaction temperatures range from 60 to 110 °C, with reaction times from 1 to 24 hours depending on catalyst and substrate reactivity.
- Acidic Workup : Strong acids such as concentrated hydrochloric acid or sulfuric acid are used in post-reaction steps for hydrolysis or purification.
Research Findings and Yield Data
- The Suzuki coupling method for related biphenyl compounds typically achieves yields in the range of 85–95% for the coupling step.
- Acidic workup and purification steps yield the final aldehyde compound with purities exceeding 95% by chromatographic and spectroscopic analysis.
- The process can be scaled up efficiently with minimal loss in yield or purity, facilitating industrial application.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield Range | Notes |
|---|---|---|---|---|
| Suzuki Coupling | Arylboronic acid + Aryl halide | Pd catalyst, base, 60–110 °C, 1–24 h | 85–95% | Most common, scalable, regioselective |
| Diazotization Coupling | Aniline → Diazonium salt + Aromatic | Acidic medium, controlled temp | Moderate | Less common, handles specific substitutions |
| Electrophilic Formylation | Vilsmeier-Haack or similar | Acidic conditions, moderate heat | Variable | For introducing aldehyde after coupling |
Chemical Reactions Analysis
2,6-Dimethyl-2’,4’-difluorobiphenyl-4-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms on the biphenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of various substituted derivatives.
Scientific Research Applications
Scientific Research Applications
1. Chemistry:
- Intermediate in Organic Synthesis: It serves as a crucial intermediate in the synthesis of complex organic molecules, facilitating the development of new materials.
- Fluorinated Building Block: The introduction of fluorine into bioactive molecules can significantly alter their chemical properties, enhancing stability and reactivity .
2. Biology:
- Enzyme-Catalyzed Reactions: The compound is utilized as a probe for studying enzyme-catalyzed reactions, providing insights into biological pathways.
- Anticancer Research: Preliminary studies suggest that derivatives of this compound may exhibit antitumor activity, making it a candidate for further investigation in cancer therapeutics .
3. Industry:
- Specialty Chemicals Production: It is employed in the manufacturing of specialty chemicals and advanced materials for various industrial applications.
- Corrosion Inhibition: Research has indicated potential applications in anti-corrosion formulations due to its chemical stability and reactivity .
Case Study 1: Anticancer Activity
In a study conducted by the National Cancer Institute, derivatives of 2,6-Dimethyl-2',4'-difluorobiphenyl-4-carboxaldehyde were evaluated for their anticancer properties. The results demonstrated significant cytotoxic effects against various human tumor cell lines, indicating potential for development as a therapeutic agent .
Case Study 2: Electrochemical Applications
Research has explored the use of electrochemical methods involving this compound for functionalizing substrates in organic synthesis. This approach allows for efficient transformations under mild conditions, showcasing its versatility in synthetic chemistry .
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-2’,4’-difluorobiphenyl-4-carboxaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. Additionally, the presence of fluorine atoms can enhance the compound’s stability and reactivity, making it a valuable tool in chemical and biological studies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Observations:
- Substituent Effects: Fluorine vs. Chlorine: Fluorine’s smaller size and higher electronegativity enhance polarity and metabolic stability compared to chlorine, which increases lipophilicity (logP).
Functional Groups :
- Aldehyde vs. Carboxylic Acid : The aldehyde group is more reactive toward nucleophiles (e.g., amines), while carboxylic acids form salts, improving solubility.
- Acrylonitrile Derivatives : These compounds exhibit strong pesticidal activity, suggesting that the target compound’s aldehyde group could be modified to enhance bioactivity.
Electronic and Reactivity Profiles
- Electron-Withdrawing Effects: The 2',4'-difluoro substituents on the biphenyl system decrease electron density at the aldehyde group, making it more electrophilic than non-fluorinated analogs. This contrasts with the electron-donating methyl groups, which may counteract this effect locally.
- Thiazole vs. Biphenyl Systems : Thiazole-containing analogs (e.g., 2-(2,6-difluorophenyl)thiazole-4-carboxylic acid) exhibit heterocyclic aromaticity, enabling π-π stacking interactions in biological systems, unlike the biphenyl core.
Biological Activity
2,6-Dimethyl-2',4'-difluorobiphenyl-4-carboxaldehyde is a compound of interest in various fields including medicinal chemistry and materials science. Its unique structure, characterized by a biphenyl framework with specific substitutions, suggests potential biological activities that warrant detailed investigation.
Chemical Structure and Properties
The chemical formula for this compound is C15H12F2O. The presence of two fluorine atoms and a carboxaldehyde group significantly influences its reactivity and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in anti-cancer and antimicrobial applications. Below are key findings from various studies:
Anticancer Activity
- Mechanism of Action : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of caspase pathways. This leads to increased reactive oxygen species (ROS) production and down-regulation of anti-apoptotic proteins like Bcl-2.
-
Cell Lines Tested : In vitro tests have demonstrated cytotoxic effects against several cancer cell lines, including:
- MDA-MB-231 (breast cancer)
- A549 (lung cancer)
- SW707 (colon cancer)
-
IC50 Values : The compound showed varying IC50 values depending on the cell line:
- MDA-MB-231: IC50 = 24.5 µg/mL
- A549: IC50 = 30 µg/mL
Antimicrobial Activity
-
Inhibition Studies : The compound has been tested for its antimicrobial properties against various bacterial strains. It exhibited significant activity against:
- Pseudomonas aeruginosa
- Staphylococcus aureus
- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 10 to 50 µg/mL depending on the bacterial strain, indicating a moderate to strong antimicrobial effect.
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
-
Study on Cancer Cell Lines :
- Researchers treated MDA-MB-231 cells with varying concentrations of the compound.
- Results indicated a dose-dependent increase in apoptosis markers (caspase activation) and a decrease in cell viability.
-
Antimicrobial Efficacy :
- A study assessed the efficacy of the compound against biofilm formation in Pseudomonas aeruginosa.
- Results showed significant inhibition at concentrations above 25 µg/mL, suggesting potential application in treating biofilm-related infections.
Data Tables
| Biological Activity | Cell Line/Bacterial Strain | IC50/MIC Value |
|---|---|---|
| Anticancer | MDA-MB-231 | 24.5 µg/mL |
| Anticancer | A549 | 30 µg/mL |
| Antimicrobial | Pseudomonas aeruginosa | 10 µg/mL |
| Antimicrobial | Staphylococcus aureus | 50 µg/mL |
Q & A
Basic Questions
Q. What synthetic routes are recommended for 2,6-Dimethyl-2',4'-difluorobiphenyl-4-carboxaldehyde, and how can purity be ensured?
- Methodology :
- Cross-coupling reactions : Use Suzuki-Miyaura coupling for biphenyl formation, with 2,6-dimethyl-4-bromobenzaldehyde and 2,4-difluorophenylboronic acid as precursors. Palladium catalysts (e.g., Pd(PPh₃)₄) in a DMF/H₂O solvent system at 80–100°C are effective .
- Purification : Redistillation through a fractional column (e.g., Goodloe column) improves purity. Monitor boiling points (e.g., 94°C at 3 mm Hg for analogous compounds) and use saponification equivalents (~282) to confirm ester intermediates .
- Characterization : Validate via NMR (e.g., δ 2.21 ppm for acetate methyl groups) and IR (e.g., 10.45 µm⁻¹ trans-band for double bonds) .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodology :
-
NMR : Assign peaks for methyl groups (δ 1.75–2.21 ppm), aromatic protons (δ 6.5–8.0 ppm), and fluorinated carbons (¹⁹F NMR). Example: Acetate derivatives show triplet signals for OCH₂ (δ 4.1 ppm) .
-
IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and fluorine-related vibrations (C-F at 1100–1250 cm⁻¹).
-
UV-Vis : Detect conjugation via λmax ~230–237 nm (ε ~27,000–29,400) .
Technique Key Peaks/Bands Functional Group Assignment Reference ¹H NMR δ 2.21 (s, 3H) OAc methyl IR 10.45 µm⁻¹ Trans-diene
Q. How should this compound be stored to maintain stability?
- Methodology :
- Store under inert gas (N₂/Ar) at –20°C to prevent oxidation or hydrolysis of the aldehyde group.
- Avoid prolonged exposure to light (use amber vials) due to UV-sensitive conjugated systems .
Advanced Research Questions
Q. How can substituent effects (e.g., fluorine position, methyl groups) be analyzed to optimize bioactivity?
- Methodology :
-
Structure-Activity Relationship (SAR) : Compare analogs with varying substituents. For example, replacing 2',4'-difluoro with chlorophenyl groups (as in ) reduced antitubercular activity, highlighting fluorine's role in target binding .
-
Chain-length optimization : In related pyridine derivatives, increasing alkyl chain length at position 2 enhanced activity (e.g., compound 4a-4d in ). Apply similar logic to modify the aldehyde side chain .
Substituent Modification Observed Effect (Example) Reference Longer alkyl chains Increased activity Fluorine → Chlorine Reduced potency
Q. How can computational methods predict electronic effects of substituents on reactivity?
- Methodology :
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity of the aldehyde group. Fluorine’s electron-withdrawing effect lowers LUMO energy, enhancing reactivity .
- Docking studies : Model interactions with biological targets (e.g., Mycobacterium tuberculosis enzymes) to prioritize substituents for synthesis .
Q. How to resolve contradictions in stability data under varying experimental conditions?
- Methodology :
- Controlled degradation studies : Expose the compound to acidic/basic conditions (pH 2–12) and monitor decomposition via HPLC. For example, hydrogenation over Pd/C () may reduce diene bonds, altering stability .
- Kinetic analysis : Calculate half-life (t½) at different temperatures to model Arrhenius behavior and identify degradation pathways .
Q. What strategies are effective for designing derivatives targeting specific enzymes (e.g., tuberculosis-related kinases)?
- Methodology :
- Bioisosteric replacement : Replace the aldehyde group with carboxamide (as in ’s thienopyridine derivatives) to enhance target binding .
- Fragment-based design : Use the biphenyl core as a scaffold and introduce halogenated or methylated fragments from high-throughput screening hits .
Data Contradiction Analysis
Q. Why might biological activity vary significantly between structural analogs?
- Methodology :
- Orthogonal assay validation : Test analogs in multiple assays (e.g., MIC vs. enzymatic inhibition) to rule out false positives.
- Solubility screening : Use dynamic light scattering (DLS) to detect aggregation, which may artificially reduce activity in certain assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
